

Application Note: HPLC Analysis of Ibrutinib and its Impurity (Rac)-IBT6A

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Compound of Interest

Compound Name: (Rac)-IBT6A

Cat. No.: B1139227

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Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) utilized in the treatment of various B-cell malignancies.[1][2] The manufacturing process and storage of Ibrutinib can lead to the formation of impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is IBT6A. **(Rac)-IBT6A** is the racemic form of IBT6A and is used as a reference standard for the identification and quantification of this impurity in Ibrutinib samples.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Ibrutinib and its related impurities, including IBT6A. The method is validated according to ICH guidelines and is suitable for quality control and stability testing of Ibrutinib in pharmaceutical formulations.

Principle

The method employs a reversed-phase HPLC system with a C18 column and a gradient elution program. The separation of Ibrutinib from its impurities is achieved based on their differential partitioning between the stationary phase and the mobile phase. A photodiode array (PDA) detector is used for the detection and quantification of the analytes at a specified wavelength.

Materials and Reagents

- Standards: Ibrutinib Reference Standard, **(Rac)-IBT6A** Reference Standard
- Reagents:
 - Potassium dihydrogen phosphate (KH_2PO_4), analytical grade
 - Trifluoroacetic acid (TFA), HPLC grade
 - Potassium hydroxide (KOH), analytical grade
 - Acetonitrile (ACN), HPLC grade
 - Methanol (MeOH), HPLC grade
 - Water, HPLC grade or purified to a resistivity of $>18 \text{ M}\Omega\cdot\text{cm}$

Experimental Protocols

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

Parameter	Specification
HPLC System	Waters HPLC with PDA Detector or equivalent
Column	X-Bridge C18, 150 x 4.6 mm, 3.5 μ m
Mobile Phase A	10 mM KH ₂ PO ₄ with 0.07% TFA (pH adjusted to 5.5 with KOH) : Acetonitrile (85:15 v/v)
Mobile Phase B	10 mM KH ₂ PO ₄ with 0.07% TFA (pH adjusted to 5.5 with KOH) : Acetonitrile (30:70 v/v)
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	40°C
Detector Wavelength	220 nm
Injection Volume	10 μ L

Preparation of Solutions

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Stock Solution (Ibrutinib):

- Accurately weigh about 25 mg of Ibrutinib Reference Standard into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate to dissolve.
- Dilute to volume with diluent and mix well.

Standard Stock Solution (Impurities):

- Accurately weigh about 10 mg of **(Rac)-IBT6A** Reference Standard and other relevant impurities into a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate to dissolve.
- Dilute to volume with diluent and mix well.

Working Standard Solution:

- Pipette 5.0 mL of the Standard Stock Solution (Ibrutinib) and an appropriate volume of the Standard Stock Solution (Impurities) into a 100 mL volumetric flask.
- Dilute to volume with diluent and mix well. This solution contains a known concentration of Ibrutinib and its impurities.

Sample Preparation (Ibrutinib Capsules):

- Weigh and finely powder the contents of not fewer than 20 Ibrutinib capsules.
- Accurately weigh a portion of the powder equivalent to 140 mg of Ibrutinib into a 100 mL volumetric flask.
- Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of Ibrutinib.
- Allow the solution to cool to room temperature and dilute to volume with diluent.
- Centrifuge a portion of the solution at 4000 RPM for 5 minutes.
- Filter the supernatant through a 0.45 μ m nylon syringe filter, discarding the first few mL of the filtrate.

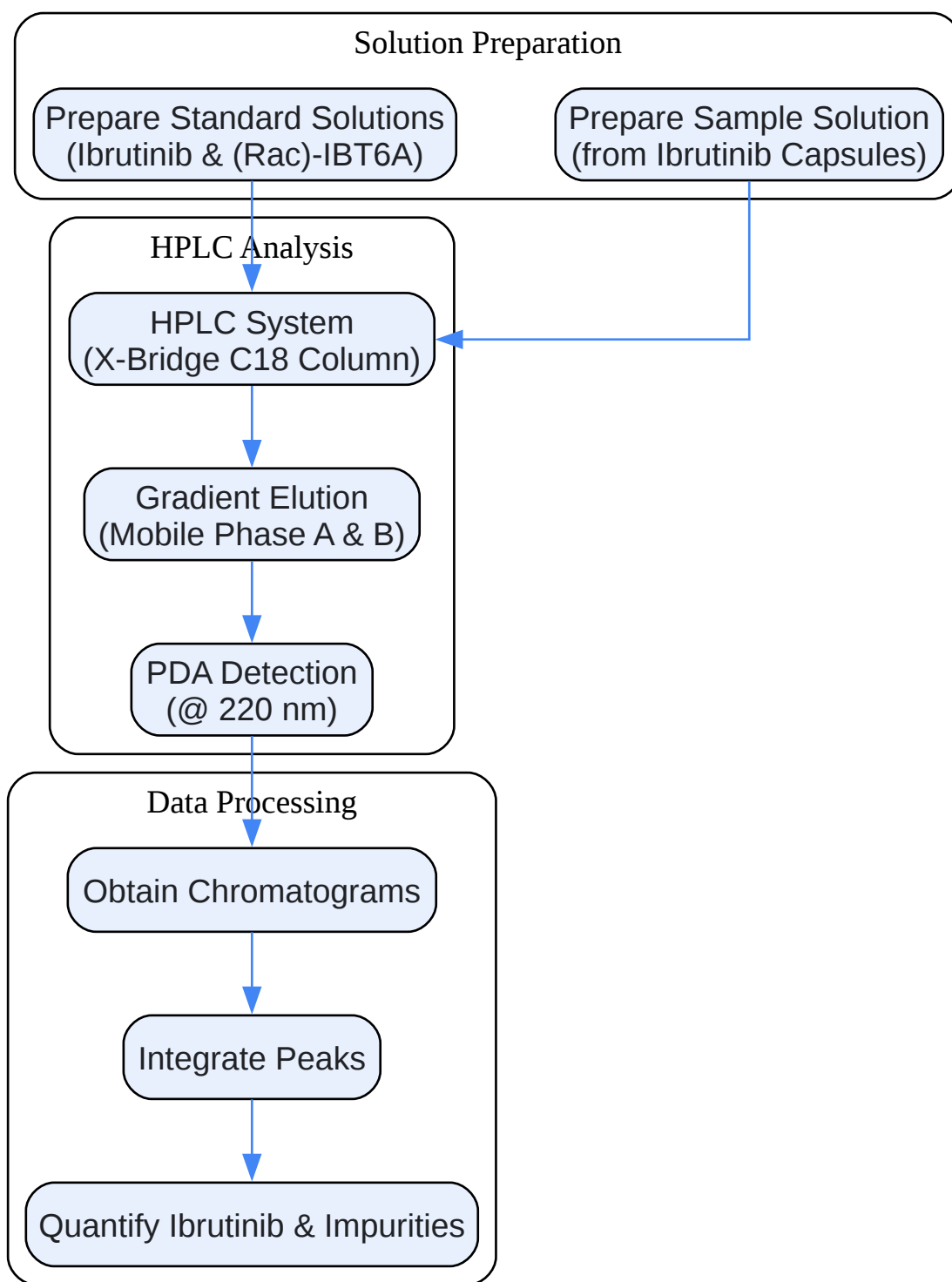
Data Presentation

The performance of the HPLC method was validated for specificity, linearity, accuracy, precision, and sensitivity. The key validation parameters for Ibrutinib and the IBT6A impurity are summarized below.

Parameter	Ibrutinib	(Rac)-IBT6A
Retention Time (min)	Approx. 25.8	Approx. 18.2
Linearity Range	LOQ to 150% of test concentration	LOQ to 150% of specification level
Correlation Coefficient (r^2)	> 0.999	> 0.999
Limit of Detection (LOD)	Reportable	Reportable
Limit of Quantification (LOQ)	Reportable	Reportable
Accuracy (% Recovery)	98.0% - 102.0%	95.0% - 105.0%
Precision (%RSD)	< 2.0%	< 5.0%

Visualizations

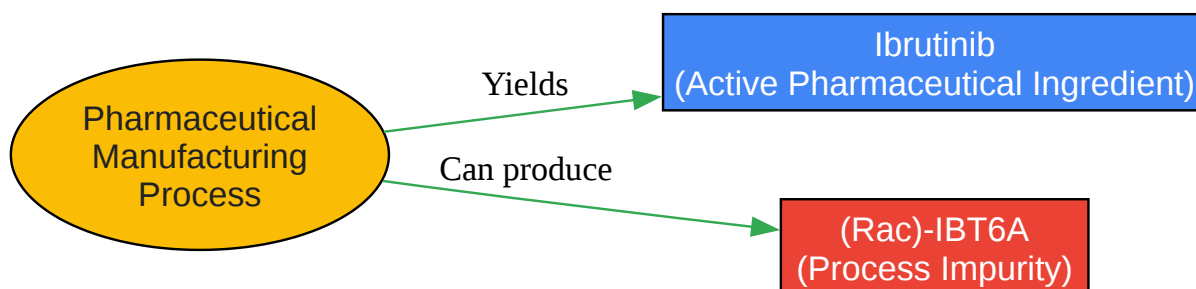
Experimental Workflow



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Caption: Workflow for HPLC analysis of Ibrutinib and its impurities.

Relationship between Ibrutinib and IBT6A Impurity



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Caption: Relationship of Ibrutinib and its impurity IBT6A.

Conclusion

The described RP-HPLC method is demonstrated to be simple, robust, and stability-indicating for the quantitative determination of Ibrutinib and its process-related impurity, IBT6A. The method is validated to be accurate, precise, and linear over the specified concentration ranges. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of Ibrutinib drug substance and drug product.

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References

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- 2. [farmaciajournal.com](https://www.farmacijournal.com) [farmaciajournal.com]
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